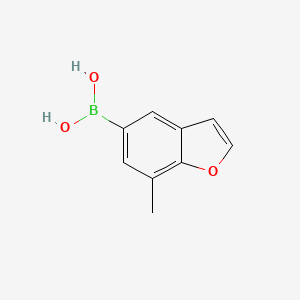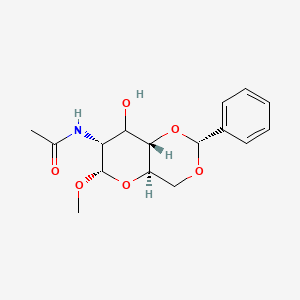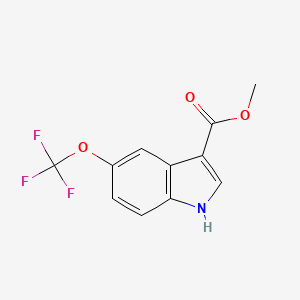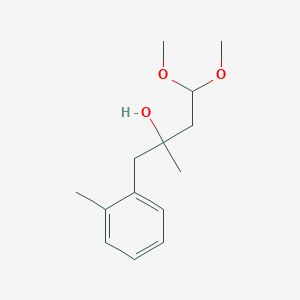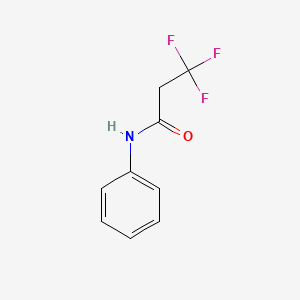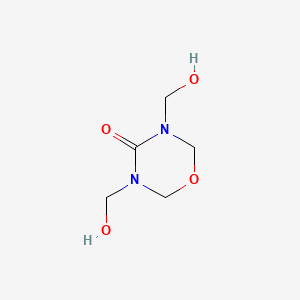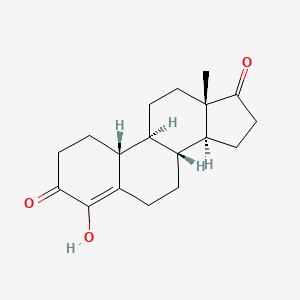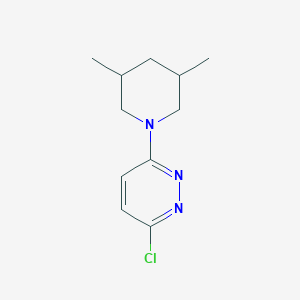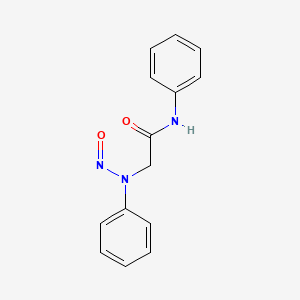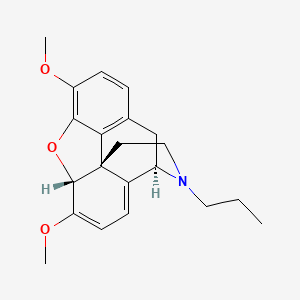
N-Propylnorthebaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propylnorthebaine is a chemical compound that belongs to the class of alkaloids It is derived from thebaine, an opiate alkaloid found in the Persian poppy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propylnorthebaine typically involves the modification of thebaine. One common method includes the alkylation of northebaine with propyl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Propylnorthebaine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or sulfonates are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
N-Propylnorthebaine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and other organic compounds.
Biology: Studies have explored its interactions with biological systems, particularly its binding affinity to opioid receptors.
Medicine: Research is ongoing to investigate its potential as an analgesic or in the treatment of opioid addiction.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-Propylnorthebaine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The exact molecular targets and pathways are still under investigation, but it is believed to act similarly to other opioid compounds, influencing the mu, delta, and kappa opioid receptors.
Comparison with Similar Compounds
Similar Compounds
- N-Methylnorthebaine
- N-Ethylnorthebaine
- N-Butylnorthebaine
Comparison
Compared to its analogs, N-Propylnorthebaine exhibits unique properties due to the presence of the propyl group. This modification can influence its binding affinity to opioid receptors and its overall pharmacokinetic profile. For instance, this compound may have a different duration of action or potency compared to N-Methylnorthebaine or N-Ethylnorthebaine, making it a compound of interest for further pharmacological studies.
Properties
Molecular Formula |
C21H25NO3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(4R,7aR,12bS)-7,9-dimethoxy-3-propyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C21H25NO3/c1-4-10-22-11-9-21-14-6-8-17(24-3)20(21)25-19-16(23-2)7-5-13(18(19)21)12-15(14)22/h5-8,15,20H,4,9-12H2,1-3H3/t15-,20+,21+/m1/s1 |
InChI Key |
HFWUCIYTZZHAGD-NQERJWCQSA-N |
Isomeric SMILES |
CCCN1CC[C@]23[C@@H]4C(=CC=C2[C@H]1CC5=C3C(=C(C=C5)OC)O4)OC |
Canonical SMILES |
CCCN1CCC23C4C(=CC=C2C1CC5=C3C(=C(C=C5)OC)O4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)
